molecular formula C11H10N4S B5513189 (quinolin-2-ylmethylideneamino)thiourea CAS No. 3608-81-9

(quinolin-2-ylmethylideneamino)thiourea

Cat. No.: B5513189
CAS No.: 3608-81-9
M. Wt: 230.29 g/mol
InChI Key: GQSVPIHNHFNXNY-NTUHNPAUSA-N
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Description

(quinolin-2-ylmethylideneamino)thiourea is an organosulfur compound with the molecular formula C₁₁H₁₀N₄S It is a derivative of thiourea, where the thiourea moiety is bonded to a quinoline ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (quinolin-2-ylmethylideneamino)thiourea typically involves the condensation of 2-quinolinecarboxaldehyde with thiourea. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2-quinolinecarboxaldehyde and thiourea.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(quinolin-2-ylmethylideneamino)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.

    Medicine: It has potential as a therapeutic agent due to its ability to inhibit certain enzymes and interact with biological targets.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (quinolin-2-ylmethylideneamino)thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the thiourea moiety can form hydrogen bonds with amino acid residues in proteins. This dual interaction allows the compound to inhibit enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (pyrazin-2-ylmethylideneamino)thiourea
  • (dipyridin-2-ylmethylideneamino)thiourea
  • (pyridin-2-ylmethylideneamino)thiourea

Uniqueness

(quinolin-2-ylmethylideneamino)thiourea is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs, such as enhanced binding affinity to biological targets and improved stability in various chemical environments.

Properties

IUPAC Name

[(E)-quinolin-2-ylmethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c12-11(16)15-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,(H3,12,15,16)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSVPIHNHFNXNY-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3608-81-9
Record name NSC79295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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